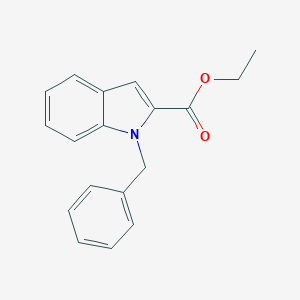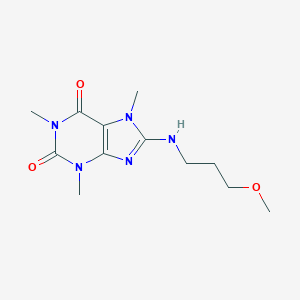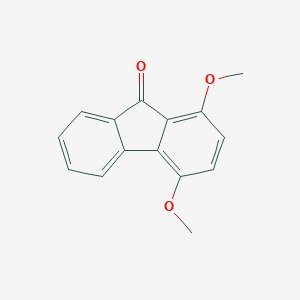![molecular formula C14H20N2O2 B184759 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195983-63-2](/img/structure/B184759.png)
4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Übersicht
Beschreibung
“4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C14H20N2O2 . It is also known as "tert-butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate" . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular weight of “4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine” is 248.32 . Its InChI code is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h4-7,15H,8-10H2,1-3H3" .Physical And Chemical Properties Analysis
“4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine” is a white to yellow solid at room temperature . It has a molecular weight of 248.32 .Wissenschaftliche Forschungsanwendungen
1. Anti-Cancer Agents
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine derivatives have been used in the design and synthesis of novel anti-cancer agents .
- Methods of Application: The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
2. Synthesis of Condensed Indoles
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been used in the synthesis of condensed indoles .
- Methods of Application: A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .
- Results: These compounds were converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
3. Pharmacophoric Conjugates
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been used in the synthesis of unprecedented tri and/or tetrapod pharmacophoric conjugates .
- Methods of Application: A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .
- Results: In vitro investigation of 11 compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma .
4. Synthesis of 2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]indoles
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been used in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles .
- Methods of Application: The synthetic accessibility of various derivatives of these heterocycles has been demonstrated .
- Results: It has been shown that such compounds exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .
5. Design of Novel Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
6. Synthesis of 4-Boc-7-Hydroxy-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been used in the synthesis of 4-Boc-7-Hydroxy-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine .
- Methods of Application: The methods of synthesis for this compound are not detailed in the source .
- Results: The results of this application are not provided in the source .
7. Synthesis of 2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]indoles
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been used in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles .
- Methods of Application: The synthetic accessibility of various derivatives of these heterocycles has been demonstrated .
- Results: It has been shown that such compounds exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .
8. Design of Novel Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
9. Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin
- Application Summary: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been used in the synthesis of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin .
- Methods of Application: The methods of synthesis for this compound are not detailed in the source .
- Results: The results of this application are not provided in the source .
Safety And Hazards
The safety information for “4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h4-7,15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVENZEAGNIYZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378114 | |
| Record name | tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
195983-63-2 | |
| Record name | tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




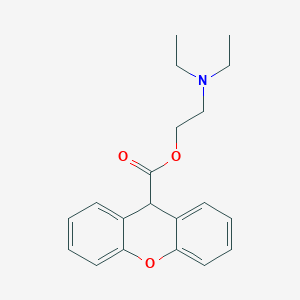
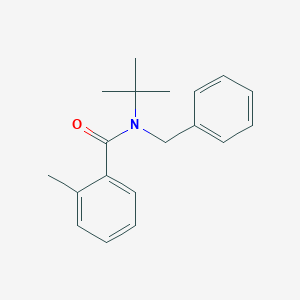
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
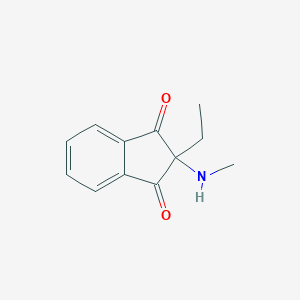
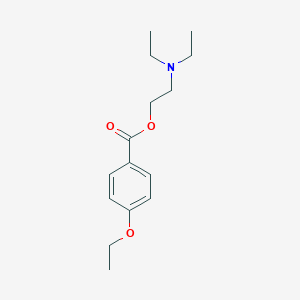
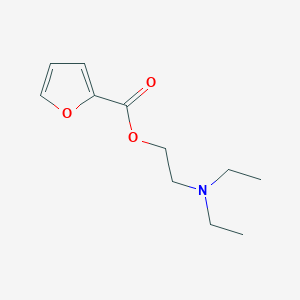
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
